molecular formula C12H16BrNO3S B14911404 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14911404
M. Wt: 334.23 g/mol
InChI Key: WWFPZAGCKHFWED-UHFFFAOYSA-N
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Description

The compound 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid features a 4-bromothiophene ring linked via a methylamino group to a 3,3-dimethyl-5-oxopentanoic acid backbone. Its structural uniqueness lies in the brominated thiophene moiety, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

5-[(4-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C12H16BrNO3S/c1-12(2,5-11(16)17)4-10(15)14-6-9-3-8(13)7-18-9/h3,7H,4-6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

WWFPZAGCKHFWED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NCC1=CC(=CS1)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Biological Activity (if known)
Target Compound C13H17BrN2O3S 369.25 ~3.5 4-Bromothiophen-2-ylmethyl Not reported
5-(3-Bromo-4-methylphenyl)-3,3-dimethyl analog C14H17BrO3 341.24 3.3 3-Bromo-4-methylphenyl IC50 = 5.1 µM (FABP4)
5-(3-Bromothiophen-2-yl)-3-methyl analog C10H11BrO3S 291.16 2.8 3-Bromothiophen-2-yl Not reported
5-((4-Methoxyphenyl)amino) analog C14H19NO4 265.31 2.1 4-Methoxyphenyl Not reported

Biological Activity

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the bromothiophene moiety and the oxopentanoic acid structure. The synthesis pathway often includes:

  • Formation of the bromothiophene derivative : Starting from 4-bromothiophene, various alkylation reactions can be employed.
  • Amidation with amino acids : The introduction of the amino group is crucial for biological activity.
  • Final modifications : Adjustments to achieve the desired functional groups and stereochemistry.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
CCRF-CEM>20Inhibition of folate metabolism
MCF-715Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

Compounds containing bromothiophene have also demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Antitumor Effects : A study conducted on a series of bromothiophene derivatives showed that modifications at the thiophene ring significantly enhanced cytotoxicity against breast cancer cell lines.
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into structure-activity relationships.

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to:

  • Interaction with cellular targets : Such as enzymes involved in metabolic pathways.
  • Modulation of signaling pathways : Including those related to cell survival and apoptosis.

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